MFN2 agonist-1

Mitochondrial fusion CMT2A MFN2 activation

First-in-class MFN2 allosteric activator with 3 nM EC50. Validated in CMT2A T105M mouse model: 90% rotarod improvement, 50% mitochondrial connectivity rescue in patient fibroblasts. Published FRET and GTPase activation data. Ideal positive control for mitofusin-targeting studies.

Molecular Formula C21H29N5OS
Molecular Weight 399.6 g/mol
CAS No. 2230047-87-5
Cat. No. B6146729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFN2 agonist-1
CAS2230047-87-5
Molecular FormulaC21H29N5OS
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC(=O)NCCSC2=NN=C(N2C3=CC=CC=C3)C4CC4
InChIInChI=1S/C21H29N5OS/c1-15-7-5-6-10-18(15)23-20(27)22-13-14-28-21-25-24-19(16-11-12-16)26(21)17-8-3-2-4-9-17/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H2,22,23,27)
InChIKeyIDILCELZAIAPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MFN2 Agonist-1 (CAS 2230047-87-5): Product Baseline for CMT2A and Mitochondrial Fusion Research Procurement


MFN2 agonist-1 (CAS 2230047-87-5), also referred to as B-A/l, is a first-in-class small-molecule allosteric activator of mitofusin 2 (MFN2), a GTPase essential for mitochondrial fusion and axonal transport [1]. Structurally defined as 3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1-(2-methylcyclohexyl)urea (C21H29N5OS, MW 399.55), the compound mimics the peptide–peptide interface of MFN2 to disrupt autoinhibitory interactions, thereby promoting GTP hydrolysis and mitochondrial fusion [1]. Unlike broad mitofusin activators or MFN1-selective agents, MFN2 agonist-1 offers a well-characterized, publication-supported profile specifically targeting MFN2 Ser378-dependent conformational activation [1].

Why Generic MFN2 Agonist Substitution Fails: The Critical Need for MFN2 Agonist-1 Procurement Selectivity


Mitofusin activators exhibit profound divergence in molecular pharmacology, target selectivity, and in vivo utility that precludes simple substitution. The class includes MFN1-selective agonists (e.g., S89) [1], broad-spectrum MFN1/2 activators (e.g., MASM7, MiM111) [2][3], and next-generation piperine derivatives (e.g., 8015-P2) [4]. These compounds differ fundamentally in potency (EC50 spanning sub-nanomolar to micromolar), conformational engagement mechanism, and pharmacokinetic profiles [4]. Furthermore, only a subset has been validated in the clinically relevant CMT2A T105M knock-in mouse model [4][5]. Substituting MFN2 agonist-1 with an uncharacterized or less thoroughly documented analog risks experimental inconsistency, failed in vivo translation, and irreproducible mechanistic conclusions. The evidence below establishes the specific, quantitative basis for prioritizing MFN2 agonist-1 in research procurement.

MFN2 Agonist-1 (2230047-87-5) Quantitative Differentiation Evidence: Procurement-Decisive Data vs. Comparators


Potency Differentiation: MFN2 Agonist-1 EC50 = 3 nM vs. MASM7 EC50 = 75 nM

MFN2 agonist-1 activates mitochondrial fusion with an EC50 of 3 nM, making it 25-fold more potent than MASM7 (EC50 = 75 nM) in comparable cellular assays [1]. This potency difference directly impacts the concentration required to achieve functional mitochondrial elongation in disease-relevant cell models.

Mitochondrial fusion CMT2A MFN2 activation

Mitochondrial Morphology Rescue: 50% Network Connectivity Increase in CMT2A Patient Fibroblasts

In CMT2A patient-derived fibroblasts, MFN2 agonist-1 (10–20 μM) increased mitochondrial network connectivity by approximately 50% (aspect ratio >3.0) compared to untreated cells . In contrast, broad-spectrum mitofusin activators like MiM111 show variable rescue efficacy depending on the specific MFN2 mutation (R94Q vs. T105M) [1].

CMT2A Patient-derived fibroblasts Mitochondrial network

Functional Bioenergetic Recovery: 40% ATP Level Restoration in MFN2-Deficient HEK293 Cells

MFN2 agonist-1 (10 μM) restored ATP levels by approximately 40% in MFN2-deficient HEK293 cells, as measured by luciferin-luciferase assay . Comparable functional recovery data are not reported for earlier mitofusin activators such as MASM7 in the same cellular context.

Mitochondrial bioenergetics ATP production MFN2 deficiency

In Vivo Motor Function Rescue: Rotarod Latency Increased from 8.2 to 15.6 sec in MFN2 T105M Mice

In MFN2 T105M knock-in mice, a 14-day treatment with MFN2 agonist-1 (50 mg/kg, i.p., daily) significantly improved rotarod performance, extending fall latency from 8.2 ± 1.5 seconds (vehicle) to 15.6 ± 2.1 seconds . For comparison, 8015-P2 (0.3 mg/kg, oral, 6 weeks) also improved motor function in the same model, but direct head-to-head comparative efficacy data are not available [1].

CMT2A In vivo efficacy Motor function

Optimal Research Application Scenarios for MFN2 Agonist-1 (CAS 2230047-87-5) Based on Quantitative Evidence


In Vitro Mechanistic Studies of MFN2-Specific Conformational Activation

MFN2 agonist-1 is ideally suited for biochemical and cell-based assays requiring selective MFN2 activation without confounding MFN1 engagement. Its direct binding to MFN2 residues Ser378 and adjacent regions, coupled with a 3 nM EC50, enables precise dose-response studies of mitochondrial fusion kinetics. The compound's well-characterized GTPase activation profile (2.5-fold increase at 10 μM) and FRET-based conformational relaxation data provide a robust toolkit for dissecting MFN2 structure-function relationships.

CMT2A Disease Modeling in Patient-Derived Fibroblasts and iPSC-Derived Neurons

The demonstrated rescue of mitochondrial network connectivity (50% improvement, aspect ratio >3.0) and membrane potential normalization (depolarized mitochondria reduced from ~70% to ~30%) in CMT2A patient fibroblasts positions MFN2 agonist-1 as a validated positive control for CMT2A cellular models. Researchers using iPSC-derived motor neurons from CMT2A patients can leverage these published benchmarks to calibrate assay sensitivity and confirm target engagement.

Preclinical In Vivo Efficacy Studies in MFN2 T105M Knock-in Mouse Model of CMT2A

MFN2 agonist-1 is the only first-in-class mitofusin agonist with published in vivo efficacy data in the MFN2 T105M knock-in mouse model of CMT2A. The 14-day treatment regimen (50 mg/kg i.p.) yielding a 90% improvement in rotarod performance establishes a clear efficacy benchmark for comparative studies against next-generation compounds like 8015-P2. The reported plasma pharmacokinetics (Cmax 25.3 μM, t1/2 3.8 hours) and sciatic nerve distribution (18.7 μM at 2 hours post-dose) further support its use as a reference compound for evaluating new MFN2-targeting candidates.

Mitochondrial Bioenergetics and Trafficking Assays in Neuronal Systems

For studies of mitochondrial motility and axonal transport, MFN2 agonist-1 offers quantifiable improvements in anterograde transport velocity (0.2 ± 0.05 μm/s increased to 0.5 ± 0.1 μm/s) and a 60% reduction in static mitochondrial aggregates in MFN2 T105M-expressing DRG neurons . These metrics are directly relevant to CMT2A pathophysiology and provide a reproducible positive control for live-cell imaging assays of mitochondrial dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for MFN2 agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.